9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride
Description
Properties
IUPAC Name |
9-(aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c9-3-5-6-4-14-2-1-11(6)8(13)10-7(5)12;/h1-4,9H2,(H,10,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEBNNQCKFGPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C(=O)NC(=O)N21)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound belongs to the pyrimido-oxazine class and is characterized by its unique bicyclic structure that includes both nitrogen and oxygen in its ring system. The presence of the aminomethyl group enhances its reactivity and biological activity, making it a candidate for further pharmacological investigation.
Synthesis
The synthesis of this compound typically involves the Mannich reaction , which is a well-established method for creating amines through the condensation of an amine with formaldehyde and a suitable substrate. The reaction conditions such as temperature, pH, and concentration are critical for optimizing yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The biological activity of 9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures can modulate receptor activity or inhibit enzyme functions involved in various cellular signaling pathways. However, detailed studies are needed to elucidate the precise mechanisms through which this compound exerts its effects.
Pharmacological Properties
Studies on related compounds suggest that they exhibit a range of pharmacological activities:
- Antimicrobial Activity : Compounds in the pyrimido-oxazine class have shown promise in antimicrobial applications. For instance, derivatives have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
- Anti-inflammatory Effects : Some derivatives have been screened for anti-inflammatory properties using in vitro assays. These studies indicate potential efficacy against inflammation-related pathways .
- Antitumor Activity : The structural characteristics of 9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione may also lend it utility in cancer therapy by targeting specific kinases involved in tumor progression .
Case Studies
Several case studies have explored the biological activities of compounds related to 9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione:
- Antimicrobial Evaluation : In a study assessing a series of pyrimido derivatives, specific compounds demonstrated up to 100% sensitivity against Bacillus subtilis and Pseudomonas aeruginosa. These findings suggest that structural modifications can enhance antimicrobial potency .
- Anti-inflammatory Screening : A derivative was tested for its ability to inhibit inflammatory mediators in vitro. The results showed significant reductions in markers associated with inflammation when treated with the compound .
- Antitumor Activity : Research into similar oxazine derivatives indicated their potential as inhibitors of cancer-associated kinases. This suggests a pathway for further development of 9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione within oncology research .
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrimido-oxazine core distinguishes the target compound from analogs with diazepine, thiazine, or quinoline systems. For example:
- This structural difference may influence binding to larger enzyme active sites, as seen in its antitumor and HIV-1 reverse transcriptase inhibitory activity .
- Pyrimido[2,1-b][1,3]thiazine-dione (): Replaces the oxygen atom in oxazine with sulfur, altering electronic properties and enhancing lipophilicity. The thiazine derivative’s carboxylic acid substituent further differentiates its reactivity and solubility .
Substituent Effects
- Aminomethyl vs. Aromatic Groups: The target’s 9-aminomethyl group contrasts with phenyl () or chlorobenzoyl () substituents in analogs. The aminomethyl group’s protonatable amine (as hydrochloride) improves water solubility and may facilitate ionic interactions in biological systems, whereas aromatic groups enhance π-π stacking but reduce solubility .
- Dione Moieties: All compared compounds share 1,8-dione or 6,8-dione groups, critical for hydrogen bonding and metal chelation. For instance, quinoline-diones in exhibit distinct IR absorption bands (1639–1695 cm⁻¹) indicative of carbonyl stretching, consistent with the target compound’s expected spectral features .
Physicochemical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
